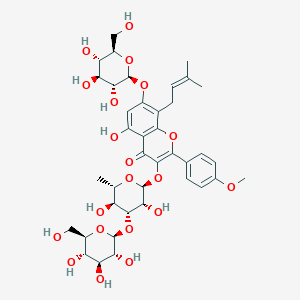

Epimedin A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

表没食子儿碱 A1 是一种从传统中药淫羊藿中提取的黄酮类化合物。 该化合物以其多种药理活性而闻名,包括在治疗骨质疏松症和其他骨骼相关疾病方面的潜在益处 .

作用机制

表没食子儿碱 A1 通过靶向特定分子途径发挥作用。它促进成骨细胞分化,与缺氧诱导因子 1-α 结合,并抑制其基因和蛋白质表达。 这导致在缺氧条件下胶原蛋白 I 型 α 1 蛋白表达增强,改善骨微结构并减少骨丢失 .

生化分析

Biochemical Properties

Epimedin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the primary interactions of this compound is with alkaline phosphatase, an enzyme involved in bone mineralization. This compound enhances the activity of alkaline phosphatase, promoting osteoblast differentiation and bone formation . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is essential for bone growth and development . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, this compound promotes cell proliferation and differentiation, leading to increased bone formation . It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, enhancing the expression of genes involved in bone growth . Furthermore, this compound has been shown to modulate cellular metabolism by increasing the production of collagen and other extracellular matrix proteins, which are essential for bone strength and integrity . These cellular effects underscore the compound’s potential in enhancing bone health and treating bone-related disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates alkaline phosphatase, leading to increased enzyme activity and promotion of osteoblast differentiation . Additionally, this compound interacts with proteins in the Wnt/β-catenin signaling pathway, enhancing the pathway’s activity and promoting bone growth . The compound also influences gene expression by upregulating the expression of genes involved in bone formation and extracellular matrix production . These molecular interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and bone formation even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for long-term use in promoting bone health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote bone formation and increase bone density without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars . These metabolic processes occur primarily in the liver and intestines, where the compound is broken down into various metabolites. The primary metabolic pathway of this compound involves hydrolysis, which converts the compound into its active form, enhancing its bioavailability and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolic processing . This compound is then distributed to various tissues, including bones, where it exerts its therapeutic effects. The compound interacts with transport proteins, such as P-glycoprotein and breast cancer resistance protein, which facilitate its transport across cell membranes . These interactions ensure the efficient distribution of this compound to target tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with specific proteins and enzymes, which direct it to target sites within the cell. For example, this compound interacts with nuclear receptors, promoting its accumulation in the nucleus, where it can influence gene expression . These subcellular interactions highlight the compound’s ability to exert its effects at multiple levels within the cell.

准备方法

合成路线和反应条件: 表没食子儿碱 A1 主要从淫羊藿植物中提取。 提取过程涉及使用二甲基亚砜和乙醇等溶剂制备储备溶液 . 生物转化策略也已被探索,以提高高价值淫羊藿黄酮类化合物的含量,这将促进淫羊藿草药的充分利用 .

工业生产方法: 表没食子儿碱 A1 的工业规模生产可以通过微生物细胞工厂实现。 这涉及通过引入异源基因和修饰天然酵母基因来完全生物合成主要的淫羊藿黄酮类化合物 .

化学反应分析

反应类型: 表没食子儿碱 A1 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其药理特性至关重要。

常见试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂,在特定条件下进行。

主要产物: 这些反应形成的主要产物包括具有增强生物活性的修饰黄酮类衍生物。

科学研究应用

化学: 用作合成其他生物活性黄酮类化合物的先驱。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其在治疗骨质疏松症方面的潜力,方法是促进成骨细胞分化并抑制骨吸收.

工业: 用于开发药物制剂和保健品。

相似化合物的比较

表没食子儿碱 A1 是淫羊藿属中发现的一组生物活性黄酮类化合物的一部分。类似的化合物包括:

- 表没食子儿碱 A

- 表没食子儿碱 B

- 表没食子儿碱 C

- 淫羊藿苷

- 保和苷 I(淫羊藿苷 II)

- 淫羊藿苷 I

- 淫羊藿素

这些化合物具有相似的化学结构,但在特定位置的糖基化程度不同。 表没食子儿碱 A1 的独特之处在于其独特的糖基化模式,这有助于其独特的药理特性 .

属性

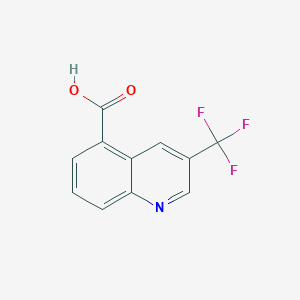

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBYGTTYRFJKH-YFNAFYFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of identifying and quantifying multiple flavonoid glycosides, including Epimedin A1, in Epimedium total flavone capsule?

A1: Identifying and quantifying individual flavonoid glycosides like this compound in Epimedium total flavone capsule is crucial for several reasons []. Firstly, it allows for standardized quality control of the herbal preparation, ensuring consistent therapeutic effects. Secondly, understanding the concentration of each component enables researchers to investigate their individual contributions to the overall pharmacological activity. This is important because different flavonoids may possess varying potencies and mechanisms of action. By quantifying this compound alongside other components like Icariin, researchers can gain a more comprehensive understanding of how the complex mixture works synergistically.

Q2: How does this compound contribute to the therapeutic potential of Bushen-Tiansui Formula (BTF) in Alzheimer's disease?

A2: While the provided research [] identifies this compound as a constituent of BTF, it primarily focuses on the overall effects of the formula rather than the specific contribution of this compound. The study highlights that BTF, containing this compound and other active compounds, improves cognitive function, protects synaptic structures, and modulates specific signaling pathways involved in learning and memory. Further research focusing on isolating and investigating the individual effects of this compound within the BTF context is needed to fully understand its contribution to the observed therapeutic benefits.

Q3: What research suggests that this compound may hold promise for treating osteoporosis?

A3: The research paper [] investigates the anti-osteoporosis activity of eleven compounds found within Epimedium, including this compound. While the study doesn't focus solely on this compound, it highlights that Baohuoside II exhibits the strongest activity in promoting osteogenic differentiation of MC3T3-E1 cells, a common model for studying bone formation. Importantly, the research underscores the need for further investigation into the individual and synergistic effects of Epimedium constituents, including this compound, to fully elucidate their potential as therapeutic agents for osteoporosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)

![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)

![4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1458733.png)